molecular formula C10H11N3O2S B13617613 3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide CAS No. 1152976-54-9

3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide

Cat. No.: B13617613
CAS No.: 1152976-54-9
M. Wt: 237.28 g/mol
InChI Key: ULNYQBDIIHNTOO-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a pyrazole ring attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide typically involves the reaction of a pyrazole derivative with a benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures to ensure completion.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring or the benzenesulfonamide moiety.

    Reduction: Reduced forms of the compound, where the sulfonamide group may be converted to an amine.

    Substitution: Substituted derivatives where the sulfonamide nitrogen is replaced by other functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.

Properties

1152976-54-9

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

3-(pyrazol-1-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C10H11N3O2S/c11-16(14,15)10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2,(H2,11,14,15)

InChI Key

ULNYQBDIIHNTOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CN2C=CC=N2

Origin of Product

United States

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